molecular formula C8H16OSi B11919551 (S)-5-(Trimethylsilyl)pent-4-yn-2-ol

(S)-5-(Trimethylsilyl)pent-4-yn-2-ol

Cat. No.: B11919551
M. Wt: 156.30 g/mol
InChI Key: ZTXCCPZECKSLOX-QMMMGPOBSA-N
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Description

(S)-5-(Trimethylsilyl)pent-4-yn-2-ol is an organic compound that features a trimethylsilyl group attached to a pentynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Trimethylsilyl)pent-4-yn-2-ol typically involves the use of alkyne chemistry. One common method involves the reaction of a suitable alkyne precursor with a trimethylsilylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Trimethylsilyl)pent-4-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The trimethylsilyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted pentynol derivatives.

Scientific Research Applications

(S)-5-(Trimethylsilyl)pent-4-yn-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-5-(Trimethylsilyl)pent-4-yn-2-ol exerts its effects depends on the specific context of its use. In chemical reactions, the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(Trimethylsilyl)pent-4-yn-2-ol: The enantiomer of (S)-5-(Trimethylsilyl)pent-4-yn-2-ol, with similar chemical properties but different biological activity.

    5-(Trimethylsilyl)pent-4-yn-2-one: A related compound with a carbonyl group instead of a hydroxyl group.

    5-(Trimethylsilyl)pent-4-yn-2-amine: A derivative with an amine group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a trimethylsilyl group and an alkyne moiety. This combination of features makes it a versatile compound in synthetic chemistry and a valuable tool in various research applications.

Properties

Molecular Formula

C8H16OSi

Molecular Weight

156.30 g/mol

IUPAC Name

(2S)-5-trimethylsilylpent-4-yn-2-ol

InChI

InChI=1S/C8H16OSi/c1-8(9)6-5-7-10(2,3)4/h8-9H,6H2,1-4H3/t8-/m0/s1

InChI Key

ZTXCCPZECKSLOX-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC#C[Si](C)(C)C)O

Canonical SMILES

CC(CC#C[Si](C)(C)C)O

Origin of Product

United States

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